PF-06263276
Overview
Description
PF-06263276 is a potent and selective inhibitor of the Janus kinase enzymes 1, 2, 3, and tyrosine kinase 2. It has been developed primarily for the treatment of chronic plaque psoriasis. This compound is notable for its ability to be delivered both topically and via inhalation, making it suitable for treating inflammatory diseases of the lungs and skin .
Mechanism of Action
- PF-06263276 is a potent inhibitor of Janus kinase (JAK) enzymes. Specifically, it targets JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2) .
- Downstream Effects : Inhibition of JAKs leads to reduced production of pro-inflammatory cytokines, such as IL-6 and IL-23, which are implicated in autoimmune diseases like psoriasis .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06263276 involves multiple steps, including the use of anhydrous solvents and reactions carried out under a nitrogen atmosphere. Thin-layer chromatography is employed for monitoring the reactions, and silica gel column chromatography is used for purification. Proton nuclear magnetic resonance spectra and mass spectra are recorded to confirm the structure and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to achieve the desired quality. High-performance liquid chromatography is utilized to ensure the compound’s purity exceeds 95% .
Chemical Reactions Analysis
Types of Reactions
PF-06263276 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and chloroplatinic acid for visualization during thin-layer chromatography. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound. Each step is carefully monitored to ensure the correct structure and purity of the intermediates .
Scientific Research Applications
PF-06263276 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Janus kinase inhibition.
Biology: Employed in research to understand the role of Janus kinase enzymes in cellular processes.
Medicine: Investigated for its potential to treat chronic plaque psoriasis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting Janus kinase enzymes
Comparison with Similar Compounds
Similar Compounds
Tofacitinib citrate: Another Janus kinase inhibitor used for treating rheumatoid arthritis.
Ruxolitinib: A Janus kinase inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: A Janus kinase inhibitor used for treating rheumatoid arthritis.
Uniqueness of PF-06263276
This compound is unique due to its ability to be delivered both topically and via inhalation, making it versatile for treating various inflammatory conditions. Its selectivity for multiple Janus kinase enzymes also sets it apart from other inhibitors that may target only one or two enzymes .
Properties
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421502-62-6 | |
Record name | PF-06263276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06263276 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?
A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []
Q2: What therapeutic areas are being explored for this compound, and why?
A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []
Q3: How does the structure of this compound support its intended delivery routes?
A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.
Q4: What is the significance of this compound reaching clinical studies?
A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.